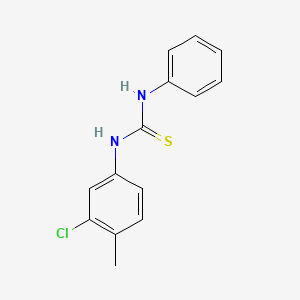

1-(3-Chloro-4-methylphenyl)-3-phenylthiourea

Description

Significance of Thiourea (B124793) Scaffold in Medicinal Chemistry Research

The thiourea scaffold is of paramount importance in medicinal chemistry due to its ability to form stable hydrogen bonds and coordinate with metal ions, which are crucial interactions for biological activity. This structural motif is found in a variety of compounds exhibiting a broad spectrum of therapeutic properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. The versatility of the thiourea core allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity. The exploration of thiourea derivatives continues to be a vibrant area of research, with scientists investigating their potential to address a multitude of diseases.

Overview of Substituted Thioureas as Research Targets

Substituted thioureas, in which one or more hydrogen atoms on the nitrogen atoms are replaced by other functional groups, are a major focus of contemporary chemical and pharmacological research. The nature and position of these substituents profoundly influence the biological activity of the resulting compounds. By systematically altering the substituents on the phenyl rings of phenylthiourea derivatives, researchers can explore structure-activity relationships (SAR) to identify key structural features responsible for specific biological effects. This targeted approach has led to the discovery of potent and selective agents against various diseases. Substituted phenylthioureas are particularly noted for their antimicrobial and cytotoxic activities, making them promising candidates for the development of new anti-infective and anticancer drugs.

Contextualization of 1-(3-Chloro-4-methylphenyl)-3-phenylthiourea within Thiourea Chemistry

The compound this compound belongs to the class of 1,3-disubstituted thiourea derivatives, which have been extensively studied for their biological potential. The presence of a chloro and a methyl group on one of the phenyl rings is expected to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

Research Objectives and Scope of Investigation

The primary research objective for a compound like this compound would be to synthesize and characterize it, followed by a comprehensive evaluation of its biological activities. The scope of such an investigation would typically include:

Chemical Synthesis and Characterization: Development of an efficient synthetic route and confirmation of the compound's structure and purity using various spectroscopic and analytical techniques.

Antimicrobial Screening: Evaluation of its activity against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.

Cytotoxic Activity: Assessment of its efficacy against various cancer cell lines to explore its potential as an anticancer agent.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a series of related analogues to understand the influence of different substituents on the observed biological activities.

The investigation of closely related compounds, such as 1-(3-chloro-4-methylphenyl)-3-(4-chloro-3-nitrophenyl)thiourea, serves as a valuable precedent for the type of research that would be conducted on this compound. The findings from such studies help in building a comprehensive understanding of the therapeutic potential of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2S/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVMWWSAMDZCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928940 | |

| Record name | N-(3-Chloro-4-methylphenyl)-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13528-19-3 | |

| Record name | NSC191424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloro-4-methylphenyl)-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Thiourea (B124793) Compounds

The formation of the thiourea linkage is a well-established transformation in organic chemistry, with several reliable methods available for the synthesis of unsymmetrical diarylthioureas like 1-(3-Chloro-4-methylphenyl)-3-phenylthiourea.

The most direct and widely employed method for the synthesis of this compound is the reaction between 3-chloro-4-methylaniline (B146341) and phenyl isothiocyanate. google.com This reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary amine, 3-chloro-4-methylaniline, acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. This results in the formation of a stable thiourea linkage.

Alternative, though often less common, pathways to thiourea derivatives exist. One such method involves the use of carbon disulfide in a two-step process. organic-chemistry.org Initially, an amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt, which can then be treated with a second amine to yield the unsymmetrical thiourea. Another classical, albeit more hazardous, approach utilizes thiophosgene (B130339) as the thiocarbonylating agent.

A general synthetic scheme for the primary route is presented below:

Scheme 1: Synthesis of this compound from 3-chloro-4-methylaniline and phenyl isothiocyanate.

The efficiency of the synthesis of this compound can be influenced by several reaction parameters. The optimization of these conditions is crucial for achieving high yields and purity.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous inert organic solvents such as methylene (B1212753) chloride or ethyl acetate (B1210297) are commonly used. google.com Acetone is also a viable option. rsc.org | These solvents facilitate the dissolution of reactants and do not interfere with the reaction. |

| Temperature | The reaction is typically carried out at room temperature (20-30 °C). google.com In some cases, gentle heating or refluxing may be employed to increase the reaction rate. ijcrt.org | The reaction is generally exothermic and proceeds efficiently at ambient temperatures. |

| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. | Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time. |

| Catalyst | The reaction generally does not require a catalyst as the nucleophilic attack of the amine on the isothiocyanate is spontaneous. | The inherent reactivity of the starting materials is sufficient for the reaction to proceed. |

Derivatization Strategies for Structural Modulation

To explore the structure-activity relationships and to fine-tune the properties of this compound, various derivatization strategies can be employed. These strategies focus on modifying the phenyl rings, introducing heterocyclic systems, or altering the linker between the aromatic moieties.

For instance, to modify the phenyl ring derived from aniline (B41778), one could start with various substituted anilines and react them with phenyl isothiocyanate. Conversely, to modify the other phenyl ring, 3-chloro-4-methylaniline can be reacted with a series of substituted phenyl isothiocyanates.

Table of Potential Substitutions and Corresponding Starting Materials:

| Desired Position of Substitution | Substituent (Example) | Required Starting Material 1 | Required Starting Material 2 |

|---|---|---|---|

| Phenyl ring from aniline | 4-Nitro | 4-Nitroaniline | Phenyl isothiocyanate |

| Phenyl ring from aniline | 4-Methoxy | 4-Methoxyaniline | Phenyl isothiocyanate |

| Phenyl ring from isothiocyanate | 4-Fluoro | 3-Chloro-4-methylaniline | 4-Fluorophenyl isothiocyanate |

Thiourea derivatives are versatile precursors for the synthesis of various heterocyclic compounds. sphinxsai.com The thiourea moiety can undergo cyclization reactions with suitable reagents to form rings such as thiazoles, pyrimidines, and triazoles.

For example, the reaction of a thiourea derivative with an α-haloketone is a common method for the synthesis of aminothiazoles. In the context of this compound, this would involve the reaction with a suitable α-haloketone to yield a thiazole (B1198619) ring incorporated into the structure.

Furthermore, intramolecular cyclization reactions can be designed to create fused heterocyclic systems. The specific reaction conditions and the choice of cyclizing agent will determine the nature of the resulting heterocyclic analogue.

While the core structure of this compound features a thiourea linker, the exploration of different linker chemistries can lead to novel analogues with altered flexibility, polarity, and conformational preferences. This can be achieved by synthesizing bis-thiourea derivatives where a linker connects two thiourea units, or by replacing the thiourea moiety with other isosteres.

For instance, the synthesis of bis-benzo[d] rsc.orgnih.govdioxol-5-yl thiourea derivatives has been reported, where a para-phenylene linker connects two thiourea moieties. A similar strategy could be applied to the target compound to create dimeric structures. The nature of the linker (e.g., alkyl chain, aromatic spacer) can be varied to modulate the distance and orientation between the two pharmacophoric units.

Green Chemistry Approaches in Thiourea Synthesis Research

The pursuit of sustainable chemical processes has led to the development of various green chemistry approaches for the synthesis of thiourea derivatives, including this compound. These methods aim to reduce or eliminate the use and generation of hazardous substances, offering alternatives to traditional synthetic routes that often involve toxic solvents and harsh reaction conditions. Key areas of research in the green synthesis of thioureas include the use of aqueous media, solvent-free reactions, and energy-efficient techniques like microwave and ultrasound irradiation.

One prominent green approach is the synthesis of substituted thioureas in an aqueous medium. This method avoids the use of volatile and toxic organic solvents. For instance, a simple and efficient process involves the condensation of amines and carbon disulfide in water, which can produce di- and tri-substituted thiourea derivatives in high yields. organic-chemistry.orgresearchgate.net While this specific methodology works well with aliphatic primary amines, it highlights the potential of water as a benign solvent in thiourea synthesis. organic-chemistry.org Another aqueous-based approach involves the reaction of phenoxysulfonyl chloride or its substituted derivatives with primary amines in water, providing a one-step synthesis of thiourea derivatives with the advantages of readily available and low-toxicity starting materials. google.com

Solvent-free synthesis represents another significant advancement in green chemistry. researchgate.net One such technique involves grinding the reactants together, which can lead to the formation of N-aryl-N'-aroyl(acyl)thioureas in good yields without the need for any solvent. asianpubs.org This mechanochemical approach is not only environmentally friendly but can also be more efficient, often requiring shorter reaction times. asianpubs.org The use of deep eutectic solvents (DES) as both a catalyst and a reaction medium is also a promising green alternative. For example, a choline (B1196258) chloride/tin(II) chloride system has been effectively used for the synthesis of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source. rsc.org A key advantage of this system is the potential for the DES to be recovered and reused multiple times without a significant loss of activity. rsc.org

Energy-efficient methods like microwave and ultrasound-assisted synthesis have also been explored for preparing thiourea derivatives. Microwave irradiation offers several benefits over conventional heating, including significantly reduced reaction times, improved yields, and a reduction in environmental impact. nih.govmdpi.orgresearchgate.netmdpi.com This technique has been successfully applied to various reactions involving thiourea and its derivatives, demonstrating its potential for a more sustainable synthesis of compounds like this compound. nih.gov Similarly, ultrasound-assisted synthesis, a branch of sonochemistry, provides a sustainable energy source for chemical reactions. researchgate.netnih.govorgchemres.orgrsc.org This method can promote reactions under milder conditions, leading to shorter reaction times and higher yields, making it an attractive green alternative. nih.gov

These green chemistry approaches offer significant advantages over traditional methods for the synthesis of this compound and related compounds. The following table provides a comparative overview of these methodologies.

| Synthetic Approach | Typical Conditions | Key Advantages | Relevant Findings |

| Aqueous Synthesis | Reaction of amines with carbon disulfide or phenoxysulfonyl chloride derivatives in water. organic-chemistry.orggoogle.com | Environmentally benign solvent (water), avoidance of toxic organic solvents, potential for high yields. organic-chemistry.org | Efficient for di- and tri-substituted thioureas from aliphatic amines; offers a one-step synthesis from primary amines and phenoxysulfonyl chlorides. organic-chemistry.orggoogle.com |

| Solvent-Free Synthesis (Grinding) | Grinding of solid reactants, such as an amine and an isothiocyanate precursor. asianpubs.org | Elimination of solvents, reduced waste, high efficiency and selectivity, simple purification. researchgate.netasianpubs.org | Good yields for N-aryl-N'-aroyl(acyl)thioureas with short reaction times. asianpubs.org |

| Deep Eutectic Solvents (DES) | Use of a DES like choline chloride/tin(II) chloride as both catalyst and medium. rsc.org | Recyclable and reusable catalyst/solvent system, use of biocompatible thiocarbonyl sources. rsc.org | Effective for the synthesis of monosubstituted thioureas with moderate to excellent yields and scalability. rsc.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to the reaction mixture. nih.govmdpi.orgresearchgate.net | Drastically reduced reaction times, improved yields, enhanced product purity, and can be performed under solvent-free conditions. nih.govresearchgate.net | Shown to be preferable to conventional heating for the synthesis of various heterocyclic compounds derived from thiourea. nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. researchgate.netnih.govorgchemres.org | Milder reaction conditions, shorter reaction times, higher yields, energy efficiency. nih.govorgchemres.org | An established eco-friendly protocol for various organic syntheses, including those for heterocyclic compounds. researchgate.netnih.gov |

The application of these green methodologies to the synthesis of this compound would likely involve the reaction of 3-chloro-4-methylaniline with a phenylthiocarbonyl source under the conditions described above. For example, a solvent-free approach could involve grinding 3-chloro-4-methylaniline with phenyl isothiocyanate. An aqueous synthesis might explore the reaction of 3-chloro-4-methylaniline with a suitable thiocarbonylating agent in water. Microwave or ultrasound irradiation could be used to accelerate the reaction between the two precursors, potentially in a solvent-free or aqueous system to further enhance the green credentials of the synthesis.

The continued development and adoption of these green chemistry principles in the synthesis of thiourea derivatives are crucial for minimizing the environmental impact of chemical manufacturing and promoting a more sustainable chemical industry.

Structural and Spectroscopic Characterization Methodologies

X-ray Crystallographic Analysis for Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a crystalline solid. This method would provide unequivocal evidence for the molecular conformation, tautomeric form, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Molecular Conformation and Tautomerism in Solid State

X-ray analysis would reveal the precise bond lengths, bond angles, and torsion angles within the 1-(3-Chloro-4-methylphenyl)-3-phenylthiourea molecule. This allows for a detailed description of the spatial orientation of the 3-chloro-4-methylphenyl and phenyl rings relative to the central thiourea (B124793) backbone. A key aspect of thiourea derivatives is the potential for thione-thiol tautomerism. Crystallographic data would unambiguously determine whether the molecule exists in the thione (C=S) or the thiol (C-S-H) form in the solid state. For most N,N'-disubstituted thioureas, the thione tautomer is predominantly observed in the crystal structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is directed by a network of non-covalent interactions. X-ray diffraction identifies the geometry and distances of these interactions. For this compound, the primary intermolecular interaction expected is hydrogen bonding involving the N-H groups of the thiourea moiety as donors and the sulfur atom (C=S) as an acceptor, often leading to the formation of dimeric or chain-like structures. Furthermore, the presence of two aromatic rings suggests the possibility of π-π stacking interactions, where the phenyl rings of adjacent molecules align in a parallel or offset fashion.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are crucial for confirming the identity and structure of a compound, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the phenyl and the 3-chloro-4-methylphenyl rings, with their chemical shifts and coupling patterns providing information about their substitution patterns. The methyl group protons would appear as a singlet, and the N-H protons would typically be observed as broad singlets.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. The chemical shift of the C=S carbon is particularly diagnostic and typically appears in the range of 180-190 ppm. The signals for the aromatic carbons and the methyl carbon would also be observed at their expected chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Vibrations of the N-H bonds, typically appearing in the region of 3100-3400 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations, usually observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=S Stretching: The thiocarbonyl group vibration, which is often coupled with other vibrations and can be found in the fingerprint region, typically around 1200-1400 cm⁻¹ and 700-850 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the thiourea moiety.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

The combination of these analytical techniques would provide a complete and unambiguous characterization of the structure of this compound. However, to present specific data tables and detailed research findings, dedicated experimental studies on this specific compound are required.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic thiourea derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. The phenyl rings and the thiocarbonyl group (C=S) are the primary chromophores responsible for these absorptions.

The substitution pattern on the phenyl rings significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. In the case of this compound, the presence of a chloro and a methyl group on one of the phenyl rings is expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted phenylthiourea. The electronic effects of these substituents—the electron-withdrawing nature of chlorine and the electron-donating nature of the methyl group—will modulate the energy of the molecular orbitals involved in the electronic transitions.

Based on data from similar substituted diphenylthiourea compounds, one would anticipate absorption maxima in the range of 250–350 nm. A hypothetical data table for the expected UV-Vis absorption of the title compound is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ca. 270 | ca. 15,000 | π → π |

| Ethanol | ca. 310 | ca. 500 | n → π |

| Dichloromethane | ca. 272 | ca. 16,000 | π → π |

| Dichloromethane | ca. 315 | ca. 550 | n → π |

| Note: This data is illustrative and based on typical values for related compounds. |

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of its functional groups and aromatic rings.

Key vibrational modes that would be prominent in the Raman spectrum include:

C=S Stretching: The thiocarbonyl group typically shows a strong Raman band in the region of 600-800 cm⁻¹.

C-N Stretching: Vibrations of the C-N bonds within the thiourea backbone would appear in the 1200-1400 cm⁻¹ range.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds in the phenyl rings are expected to produce sharp, intense peaks between 1400 cm⁻¹ and 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations appear at lower wavenumbers.

C-Cl Stretching: The carbon-chlorine stretching vibration would likely be found in the 600-800 cm⁻¹ region.

A representative table of expected Raman shifts for this compound is provided below.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ca. 3060 | Aromatic C-H Stretch | Medium |

| ca. 1600 | Aromatic C=C Stretch | Strong |

| ca. 1450 | Aromatic C=C Stretch | Medium |

| ca. 1320 | C-N Stretch | Medium |

| ca. 1180 | Aromatic C-H In-plane Bend | Medium |

| ca. 1000 | Phenyl Ring Breathing | Strong |

| ca. 750 | C=S Stretch | Strong |

| ca. 680 | C-Cl Stretch | Medium |

| Note: This data is illustrative and based on typical values for related compounds. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₁₄H₁₃ClN₂S), the expected exact mass can be calculated.

The high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺• due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound include:

Cleavage of the C-N bonds of the thiourea linkage, leading to the formation of isothiocyanate and aniline (B41778) fragments.

Loss of the chlorine atom or the methyl group from the substituted phenyl ring.

Fragmentation of the phenyl rings themselves.

A table summarizing the expected major fragments in the mass spectrum is presented below.

| m/z (for ³⁵Cl, ³²S) | Ion Formula | Fragment Identity |

| ca. 276.05 | [C₁₄H₁₃ClN₂S]⁺• | Molecular Ion (M⁺•) |

| ca. 183.99 | [C₇H₆ClNS]⁺• | 3-Chloro-4-methylphenyl isothiocyanate radical cation |

| ca. 169.01 | [C₇H₅ClS]⁺ | Ion from cleavage and rearrangement |

| ca. 140.03 | [C₇H₆ClN]⁺• | 3-Chloro-4-methylaniline (B146341) radical cation |

| ca. 119.04 | [C₆H₅NS]⁺• | Phenyl isothiocyanate radical cation |

| ca. 93.06 | [C₆H₇N]⁺• | Aniline radical cation |

| ca. 77.04 | [C₆H₅]⁺ | Phenyl cation |

| Note: This data is illustrative and based on predictable fragmentation patterns for this class of compounds. |

Biological Activity Evaluation: in Vitro and Mechanistic Investigations

In Vitro Anticancer/Cytotoxic Activity Studies

There is no available scientific literature detailing the in vitro anticancer or cytotoxic activity of 1-(3-Chloro-4-methylphenyl)-3-phenylthiourea.

Cellular Growth Inhibition Assays

Information regarding the half-maximal inhibitory concentration (IC50) of this compound on any cancer cell lines is not present in the public domain.

Investigations of Cellular Mechanisms of Action

Specific studies on the cellular mechanisms of action for this compound are not available. This includes research into the following areas:

There are no published studies on the ability of this compound to induce programmed cell death (apoptosis), such as through caspase activation or as measured by Annexin V staining.

The effects of this compound on the cell cycle of cancer cells have not been documented in scientific literature.

There is no available data on whether this compound induces the production of reactive oxygen species in cells.

The potential for this compound to modulate cytokine levels, such as inhibiting Interleukin-6, has not been investigated in any publicly accessible research.

Molecular Target Identification and Inhibition Studies

Investigations into the anticancer mechanisms of phenylthiourea derivatives have pointed towards their interaction with key proteins involved in cancer cell proliferation and survival.

EGFR (Epidermal Growth Factor Receptor): The thiourea (B124793) scaffold is a subject of investigation for its potential to inhibit EGFR, a receptor tyrosine kinase crucial in cell proliferation. researchgate.net In silico studies involving molecular docking have been used to explore the binding affinity of thiourea derivatives to EGFR. For instance, the related compound 1-(3-Chlorobenzoyl)-3-methylthiourea demonstrated a significant binding energy of –9.28 kcal/mol, suggesting a strong potential for interaction with the receptor. researchgate.net Furthermore, experimental studies on other phenylthiourea derivatives, such as N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, have shown cytotoxic effects on breast cancer cell lines (MCF-7) through the inhibition of both EGFR and HER-2. jppres.com

Tubulin: The microtubule network is an essential component of the cellular cytoskeleton and a validated target for cancer chemotherapy. Certain thiourea derivatives have been found to interfere with microtubule dynamics. A novel synthetic 1,3-phenyl bis-thiourea compound, while structurally different from this compound, was identified as a potent inhibitor of microtubule polymerization. nih.govnih.gov This compound induced mitotic arrest in cancer cells, leading to apoptosis, a mechanism characteristic of tubulin-binding agents. nih.gov This suggests that tubulin inhibition may be a potential mechanism of action for the broader class of thiourea-containing molecules. nih.govnih.gov

Other Kinases (Abl, K-Ras) and Epigenetic Targets (LSD1): While Abl kinase, K-Ras, and the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) are critical targets in modern oncology, specific inhibition studies directly linking them to this compound are not extensively documented in the available literature. LSD1, in particular, is a known drug target in certain leukemias, and its inhibition can promote hematopoietic differentiation and apoptosis. nih.govnih.gov Further research is required to determine if this specific phenylthiourea derivative interacts with these targets.

Comparative Selectivity Against Non-Cancerous Cell Lines (In Vitro)

A critical aspect of anticancer drug development is the selective cytotoxicity of a compound towards cancer cells over healthy, non-cancerous cells. Phenylthiourea derivatives have shown promising selectivity in various in vitro models.

A study on a series of 3-(trifluoromethyl)phenylthiourea analogs, which are structurally related to this compound, demonstrated favorable selectivity. These compounds were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells while showing significantly less impact on normal human keratinocyte (HaCaT) cells. nih.gov The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, was notably high for several derivatives, indicating a wider therapeutic window. nih.gov For example, 3,4-dichlorophenylthiourea displayed an SI of 16.5 against the SW620 metastatic colon cancer cell line. nih.gov

Similarly, other studies have reported the low toxicity of related compounds against various normal cell lines. A phenylthiourea series developed for antitubercular activity showed good selectivity over eukaryotic cells. nih.gov Another study on a urea-based analogue noted lower toxicity against normal liver cell lines QSG7701 and HL7702. nih.gov Additionally, some 1,3,4-thiadiazole derivatives have exhibited weak cytotoxic effects against the normal L929 cell line, and N-(4-t-butylbenzoyl)-N'-phenylthiourea was found to be non-harmful to Vero cells. jppres.comnih.gov

| Compound Analogue | Cancer Cell Line | IC50 (µM) Cancer Cells | Normal Cell Line | IC50 (µM) Normal Cells | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 3,4-dichlorophenylthiourea | SW620 (Metastatic Colon) | 1.5 | HaCaT | 24.8 | 16.5 |

| 3-chloro-4-fluorophenylthiourea | SW620 (Metastatic Colon) | 9.4 | HaCaT | 43.1 | 4.6 |

| 4-(trifluoromethyl)phenylthiourea | PC3 (Prostate) | 6.9 | HaCaT | 41.4 | 6.0 |

| 4-chlorophenylthiourea | SW620 (Metastatic Colon) | 7.6 | HaCaT | 42.1 | 5.5 |

In Vitro Antimicrobial Activity Assessments

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

A series of novel 4-chloro-3-nitrophenylthiourea derivatives were synthesized and evaluated for their antimicrobial activities. Within this series, the derivative featuring a 3-chloro-4-methylphenyl substituent was identified as one of the most promising agents against Gram-positive pathogens, exhibiting high antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.5-2 μg/mL against both standard and hospital strains. nih.gov

This potent activity against Gram-positive bacteria appears to be a class characteristic. Another thiourea derivative, TD4, showed strong efficacy against Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with MICs between 2–16 µg/mL. nih.gov Conversely, TD4 displayed no significant activity against Gram-negative bacteria at concentrations up to 256 µg/mL. nih.gov This selective activity is often attributed to the structural differences between bacterial cell walls; the outer membrane of Gram-negative bacteria acts as a formidable barrier against many external agents. nih.gov The presence of a halogen atom, particularly at the third position of the phenyl ring, has been noted as crucial for antimicrobial activity. nih.gov

| Thiourea Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 4-Chloro-3-nitrophenylthioureas (incl. 3-chloro-4-methylphenyl analog) | Gram-positive pathogens | 0.5 - 2 |

| Derivative TD4 | MRSA (ATCC 43300) | 8 |

| Derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 |

| Derivative TD4 | Gram-negative bacteria | >256 |

| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2 - 32 |

Antifungal Activity Evaluation

The antifungal properties of the thiourea scaffold have also been explored. A study involving a series of new thiourea derivatives screened against the fungi Alternaria alternata and Curvularia lunata revealed that most of the compounds possessed marked antifungal properties. nih.gov Notably, the chloro-substituted derivatives were found to be the most active compounds in the series. nih.gov Related sulfonyl thioureas containing a 1,3,4-thiadiazole ring also exhibited remarkable activity against the fungus Candida albicans. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Several research efforts have focused on the development of phenylthiourea derivatives as novel antitubercular agents. A phenylthiourea (PTU) series was identified as having excellent potency against intracellular M. tuberculosis, the causative agent of tuberculosis. nih.gov These compounds displayed significantly lower activity against extracellular bacteria, highlighting their potential to target the pathogen within its host macrophage environment. nih.gov

The series of 4-chloro-3-nitrophenylthiourea derivatives, which includes the this compound analogue, was also evaluated for its tuberculostatic activity. nih.gov Other related structures have shown potent in vitro activity against the M. tuberculosis H37Rv strain and even against isoniazid-resistant strains, indicating that these compounds may overcome some existing drug resistance mechanisms. nih.gov

Investigations of Antimicrobial Mechanisms

The mechanisms underlying the antimicrobial effects of phenylthiourea derivatives are under active investigation. For the series including the 3-chloro-4-methylphenyl derivative, the mode of action was studied against bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) isolated from Staphylococcus aureus. nih.gov These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics.

Other studies support the hypothesis that these compounds disrupt bacterial cell integrity. Transmission electron microscopy of MRSA treated with the thiourea derivative TD4 showed apparent disruption of the cell membrane, leading to the release of intracellular contents. nih.gov This suggests that the bacterial cell wall and membrane are likely targets for this class of compounds. nih.gov For antitubercular activity, at least one potential mechanism—the inhibition of cholesterol metabolism essential for intracellular survival—has been ruled out for a specific PTU series, indicating that other pathways are being targeted. nih.gov

DNA Topoisomerase Inhibition (e.g., DNA Gyrase, Topoisomerase IV)

No research findings were identified that specifically evaluate the inhibitory activity of this compound against DNA gyrase or topoisomerase IV.

Anti-biofilm Activity Studies

There are no available studies detailing the anti-biofilm efficacy of this compound against any microbial strains.

In Vitro Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No data is available regarding the in vitro inhibitory effects of this compound on acetylcholinesterase or butyrylcholinesterase enzymes.

Farnesoid X Receptor (FXR) Inhibition

There is no documented research on the interaction or inhibitory activity of this compound with the Farnesoid X Receptor (FXR).

Carbohydrate Metabolism Enzyme Inhibition

No studies were found that investigate the inhibitory effects of this compound on carbohydrate metabolism enzymes such as α-amylase or α-glucosidase.

Histone Lysine Demethylase 1 (LSD1) Inhibition

Following a thorough search of scientific databases and research publications, no specific studies were identified that evaluated the inhibitory activity of this compound against Histone Lysine Demethylase 1 (LSD1). While research exists on other thiourea-containing molecules as potential LSD1 inhibitors, data pertaining specifically to this compound is not available in the reviewed literature.

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, Tie-2, EphB4)

The investigation did not yield any specific data on the inhibitory effects of this compound on the receptor tyrosine kinases VEGFR-2, Tie-2, or EphB4. The scientific literature details the activity of various other phenylthiourea derivatives against different kinases, but specific enzymatic assays or inhibition constants (such as IC₅₀ values) for this compound against these particular RTKs could not be located.

In Vitro Antioxidant Activity Evaluation

No dedicated studies measuring the in vitro antioxidant capacity of this compound were found. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have been used to evaluate other thiourea derivatives. However, the results of such tests for this compound are not present in the available scientific literature.

In Vitro Antiviral Activity Studies

A comprehensive search for in vitro antiviral screening data for this compound did not uncover any specific research findings. Although the broader class of thiourea derivatives has been investigated for activity against various viruses, no studies detailing the efficacy of this compound against any specific viral strains were identified.

Structure Activity Relationship Sar Studies

Impact of Substituent Nature and Position on Biological Activity

The nature and placement of substituents on the phenyl rings of the thiourea (B124793) core are critical determinants of biological activity. These modifications can profoundly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

The electronic properties of substituents on the phenyl rings play a significant role in modulating the biological activity of phenylthiourea derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution within the molecule, affecting its ability to interact with target receptors or enzymes.

Research has shown that the presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro, bromo) and trifluoromethyl groups, often enhances the biological activity of thiourea derivatives. For instance, studies on various N-benzoyl-N'-phenylthiourea derivatives have indicated that compounds with electron-withdrawing substituents exhibit higher cytotoxic activity against cancer cell lines like MCF-7. ubaya.ac.idrasayanjournal.co.in This increased activity can be attributed to the altered electronic environment of the thiourea moiety, which may lead to stronger binding interactions with the target protein. Specifically, the electron-withdrawing effect can reduce the basicity of the N-H group, which in turn can enhance the lipophilicity of the compound. rsc.org

Table 1: Impact of Electronic Effects on Biological Activity

| Substituent Type | General Effect on Activity | Example Groups |

|---|---|---|

| Electron-Withdrawing | Often enhances activity | -Cl, -Br, -F, -NO2, -CF3 |

The size and spatial arrangement of substituents, known as steric effects, are also crucial in determining the biological activity of 1-(3-chloro-4-methylphenyl)-3-phenylthiourea and related compounds. The bulkiness of a substituent can influence how the molecule fits into the binding site of a biological target.

Studies have shown that the position of substituents can be as important as their size. For instance, an ortho substituent on an aryl ring can have a significant impact on the conformation of the molecule and its ability to interact with a target. researchgate.net In some cases, bulky substituents can enhance activity by providing a better fit within a hydrophobic pocket of a receptor. However, excessively bulky groups can also lead to steric hindrance, preventing the molecule from binding effectively.

In the context of N-benzoyl-N'-phenylthiourea derivatives, it has been observed that steric parameters can have a more significant impact on antiviral activity than lipophilic or electronic parameters. ubaya.ac.id This highlights the importance of optimizing the size and shape of the molecule to achieve the desired biological effect. The development of SAR models often includes steric descriptors to quantify the influence of substituent bulkiness on activity.

The introduction of halogen atoms onto the phenyl rings of thiourea derivatives is a common strategy to modulate their biological activity and selectivity. Halogens can influence the electronic properties, lipophilicity, and metabolic stability of a compound.

The type of halogen and its position on the phenyl ring are critical factors. For instance, in a study of 1-phenylthiourea analogs as inhibitors of melanogenesis, the specific halogen and its placement were key to their inhibitory activity. nih.gov Fluorine, chlorine, and bromine atoms are frequently used, and their effects can differ. Fluoro-substituted compounds have shown potent antifungal activities, sometimes superior to their chloro and bromo counterparts. rsc.org In some cases, multiple halogen substitutions can further enhance activity. For example, 3,4-dichlorophenylthiourea has demonstrated high cytotoxic activity against colon cancer cells. nih.gov

The position of the halogen is also crucial. Ortho-substituted halogenated compounds have been found to be more biologically active than their meta and para isomers in certain series of ferrocene-based thioureas, which is attributed to the inductive effect of the halogen at the ortho position. rsc.org Furthermore, halogenation can affect the crystal packing and intermolecular interactions of the compounds, which can indirectly influence their biological properties. researchgate.net Dimeric halogeno derivatives of some thiourea complexes have shown higher antimicrobial activity compared to their alkylphenylthiourea counterparts. nih.gov

Table 2: Influence of Halogenation on Biological Activity

| Halogen | Position | Observed Effect on Activity |

|---|---|---|

| F, Cl, Br | Ortho, Meta, Para | Can significantly enhance antifungal, anticancer, and antimicrobial activities. rsc.orgnih.gov |

Influence of Molecular Conformation on Biological Activity

The three-dimensional shape, or conformation, of a molecule is a critical factor that governs its interaction with biological targets. For phenylthiourea derivatives, the relative orientation of the phenyl rings and the thiourea backbone can significantly impact their biological activity.

The thiourea linkage allows for a degree of rotational freedom, leading to different possible conformations. Theoretical studies using density functional theory (DFT) have shown that adamantane-thiourea derivatives can exist in stable low-energy conformations, such as the anti-syn conformation. acs.org The specific conformation adopted by the molecule can be stabilized by intramolecular interactions, such as hydrogen bonds. acs.org

The conformation of the molecule determines how well it can fit into the binding site of a protein. Molecular docking studies are often used to predict the preferred binding mode and to understand how different conformations might interact with key amino acid residues. nih.gov For instance, the planarity of the phenyl group directly connected to the thiourea unit has been suggested to be a necessary feature for tyrosinase inhibition by certain phenylthiourea analogs. nih.gov The ability of the molecule to adopt a specific, biologically active conformation is therefore a key aspect of its SAR.

Development of SAR Models and Predictive Relationships

To systematically understand and predict the biological activity of thiourea derivatives, researchers often develop Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to correlate the chemical structure of compounds with their biological activity.

QSAR studies for N-benzoyl-N'-phenylthiourea derivatives have successfully established relationships between physicochemical parameters (such as lipophilicity, electronic, and steric properties) and their cytotoxic activity. ubaya.ac.idrasayanjournal.co.in For example, a QSAR equation was developed that showed a positive correlation between the lipophilicity parameter (π) and the anticancer activity against MCF-7 cells. ubaya.ac.idrasayanjournal.co.in

These models are valuable tools in drug discovery as they can be used to:

Predict the activity of newly designed compounds before they are synthesized.

Identify the most important molecular descriptors that influence biological activity.

Guide the optimization of lead compounds to enhance their potency and selectivity.

The development of robust and predictive QSAR models relies on high-quality biological data and a diverse set of chemical structures to establish a reliable correlation.

Conclusion

Summary of Key Research Findings on 1-(3-Chloro-4-methylphenyl)-3-phenylthiourea and Related Compounds

While specific research on this compound is not extensively detailed in the reviewed literature, a significant body of work exists for structurally related 1,3-disubstituted thiourea (B124793) derivatives. These studies collectively highlight the versatile pharmacological potential of this class of compounds. The primary areas of investigation include their antimicrobial, anticonvulsant, and anticancer activities.

Substituted phenylthioureas have demonstrated a wide spectrum of antimicrobial activity. ijcrt.org Research indicates that these compounds can be more effective than unsubstituted phenylthiourea, with some derivatives showing efficacy comparable to or greater than standard drugs. researchgate.net The introduction of halogen atoms into the phenyl ring structure has been shown to enhance effectiveness against several bacteria. researchgate.net Studies have evaluated these compounds against various strains, including Gram-positive and Gram-negative bacteria, as well as fungi, with many derivatives showing selective activity. researchgate.netufba.br For instance, certain N-benzoylthiourea derivatives have been found to be very effective against fungi and Gram-positive bacteria. ufba.br

The anticonvulsant properties of thiourea derivatives have also been a significant focus of research. nih.govnih.govijpmr.org Various synthesized derivatives have been screened for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. nih.govijpmr.org Some compounds have shown profiles similar to established anticonvulsant drugs like phenytoin, indicating their potential in managing different types of seizures. nih.gov The structural modifications on the thiourea pharmacophore, such as the nature of substituents on the phenyl rings, play a crucial role in determining their potency and efficacy. nih.gov

In the realm of oncology, 1,3-disubstituted thiourea derivatives have emerged as promising candidates for cancer therapy. nih.govresearcher.life Studies have shown that these compounds can exhibit significant cytotoxic activity against various cancer cell lines, including colon, prostate, and leukemia cells, often with favorable selectivity over non-cancerous cells. mdpi.comnih.gov The anticancer potential of these derivatives is linked to their ability to target key molecular pathways involved in cancer progression, such as inducing apoptosis (programmed cell death), reducing the production of reactive oxygen species (ROS), and suppressing the secretion of vascular endothelial growth factor (VEGF). nih.govmdpi.com The specific substituents on the phenyl rings, such as dichloro and trifluoromethyl groups, have been found to confer high cytotoxic activity. nih.govnih.gov

Table 1: Summary of Investigated Biological Activities of Substituted Thiourea Derivatives

| Biological Activity | Key Findings | Representative Compounds/Derivatives | Citations |

|---|---|---|---|

| Antimicrobial | Substituted phenylthioureas show broad-spectrum activity; halogen substitution can enhance potency. | 4-Bromophenylthiourea, 2,5-dichlorophenylthiourea, 4-chlorophenylthiourea | ijcrt.orgresearchgate.netufba.br |

| Anticonvulsant | Derivatives show potential in petit mal and grand mal seizure models; activity is structure-dependent. | N-(alkyl/substituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas | nih.govnih.govijpmr.org |

| Anticancer | Exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting key cancer pathways. | 1,3-disubstituted thioureas with 3,4-dichloro and 3-trifluoromethylphenyl substituents | nih.govmdpi.comnih.gov |

Outstanding Research Questions and Future Perspectives in Thiourea Chemistry

The field of thiourea chemistry, despite extensive research, continues to present numerous unanswered questions and exciting opportunities for future exploration. The versatility of the thiourea scaffold ensures its continued relevance in medicinal chemistry and materials science. nih.govannexechem.com

A primary area for future research is the elucidation of precise structure-activity relationships (SAR). While it is known that substituents significantly influence biological activity, a deeper, more systematic understanding is required to design next-generation compounds with enhanced potency and selectivity. ufba.br For many derivatives, the exact molecular mechanisms of action remain to be fully clarified. Future studies should focus on identifying specific cellular targets and signaling pathways to better understand how these compounds exert their therapeutic effects, be it antimicrobial, anticonvulsant, or anticancer activity. nih.gov

The development of thiourea derivatives with improved pharmacological profiles, particularly concerning solubility and metabolic stability, remains a key challenge. nih.gov Overcoming these drawbacks is crucial for the clinical translation of promising lead compounds. nih.gov Furthermore, while many studies have focused on the therapeutic potential, the potential toxicity of thiourea derivatives necessitates thorough investigation to ensure their safety for clinical use. annexechem.com

Looking ahead, the applications of thiourea chemistry are expanding beyond medicine. There is growing interest in their use as catalysts in sustainable organic reactions and in the synthesis of novel functional materials. nbinno.com Their ability to form stable complexes with metal ions also makes them valuable in analytical chemistry, for instance, in the development of sensitive fluorescent detectors for heavy metal ions. annexechem.comnih.gov The ongoing research into the reactivity and applications of thiourea promises to unlock even more of its potential, solidifying its role as a key player in driving innovation across multiple scientific and industrial fields. nbinno.comalliedmarketresearch.com

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Chloro-4-methylphenyl)-3-phenylthiourea with high purity?

Answer: The synthesis typically involves a multi-step reaction sequence:

Intermediate preparation : React 3-chloro-4-methylaniline with a thiocarbonyl donor (e.g., thiophosgene or ammonium thiocyanate) to form an isothiocyanate intermediate.

Coupling reaction : Combine the intermediate with phenylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- Spectroscopy :

- FT-IR : Identify thiourea C=S stretching (∼1250–1350 cm⁻¹) and N–H vibrations (∼3200–3400 cm⁻¹).

- NMR : Use H and C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and confirm substitution patterns.

- Single-crystal XRD : Employ SHELX programs (e.g., SHELXL) for refinement. For example, a related thiourea derivative (1-(3-chlorophenyl)-3-cyclohexylthiourea) crystallized in the monoclinic P21/n space group with Z = 4, validated using WinGX .

Q. How can computational methods resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. corrosion inhibition)?

Answer: Contradictions often arise from differences in experimental conditions (e.g., pH, solvent, concentration). To address this:

Quantum Chemical Modeling : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps). For example, a related compound showed a HOMO-LUMO gap of 4.2 eV, correlating with corrosion inhibition efficiency .

Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., acetylcholinesterase or carbon steel surfaces). A thiourea derivative exhibited a docking score of −10.01 kJ/mol against AChE, supporting enzyme inhibition data .

Q. What advanced strategies validate the compound’s mechanism of action in cancer research?

Answer:

- In vitro assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ = 50 µg/mL against HeLa cells) and compare with computational predictions.

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess interactions with P2X receptors linked to tumor progression .

- Synchrotron Studies : Use high-resolution XRD (λ = 0.7 Å) to resolve electron density maps of protein-ligand complexes .

Q. How to optimize reaction conditions to address low yields in thiourea synthesis?

Answer:

- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 amine:isothiocyanate ratio).

- In situ monitoring : Use ReactIR to track intermediate formation.

- Catalysis : Introduce base catalysts (e.g., Et₃N) to accelerate coupling; yields improved from 55% to 82% in a similar synthesis .

Q. What statistical approaches are suitable for analyzing corrosion inhibition efficiency data?

Answer:

- ANOVA : Compare inhibition efficiency (%IE) across derivatives (e.g., 1-(4-chlorophenyl)-3-phenylthiourea showed 92% IE in 2 M HCl) .

- QSAR Modeling : Relate molecular descriptors (e.g., logP, dipole moment) to %IE using multiple linear regression (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.